2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione 2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 1156520-27-2
VCID: VC4070585
InChI: InChI=1S/C12H7BrN2O2S/c13-9-6-18-10(14-9)5-15-11(16)7-3-1-2-4-8(7)12(15)17/h1-4,6H,5H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CS3)Br
Molecular Formula: C12H7BrN2O2S
Molecular Weight: 323.17

2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione

CAS No.: 1156520-27-2

Cat. No.: VC4070585

Molecular Formula: C12H7BrN2O2S

Molecular Weight: 323.17

* For research use only. Not for human or veterinary use.

2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione - 1156520-27-2

Specification

CAS No. 1156520-27-2
Molecular Formula C12H7BrN2O2S
Molecular Weight 323.17
IUPAC Name 2-[(4-bromo-1,3-thiazol-2-yl)methyl]isoindole-1,3-dione
Standard InChI InChI=1S/C12H7BrN2O2S/c13-9-6-18-10(14-9)5-15-11(16)7-3-1-2-4-8(7)12(15)17/h1-4,6H,5H2
Standard InChI Key VBKLNCGPYSCSAK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CS3)Br
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CS3)Br

Introduction

2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound featuring a unique combination of an isoindole core and a thiazole moiety. Its molecular formula is C12H7BrN2O2S, with a molecular weight of approximately 323.17 g/mol, as reported by PubChem . This compound is of interest in medicinal chemistry due to its potential biological activities, which are enhanced by the presence of both isoindole and thiazole rings.

Synthesis and Chemical Reactions

The synthesis of 2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, including reactions with nucleophiles under acidic or basic conditions. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often involve [2+3]-cyclocondensation reactions or other complex organic synthesis methods .

Biological Activity and Applications

The biological activity of 2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione has been explored in various studies, though specific findings are not widely reported. Generally, compounds with similar structures, such as thiazolylisoindoles, exhibit diverse biological activities depending on their substituents. The presence of both isoindole and thiazole rings in this compound may enhance its biological activity compared to derivatives lacking one of these moieties.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-BromoisoindoleLacks thiazole moiety; primarily studied for neuroprotective effects.Neuroprotective
ThiazolylisoindolesContains variations in substituents on the thiazole; shows different biological activities.Varies with substituents
Isoindole derivativesBroad class; varying biological activities depending on substituents.Anticancer, etc.
2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dioneSimilar structure but with a 5-bromo substituent; potential in drug development.Enhanced biological activity due to thiazole and isoindole combination

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